1,3,7,9-Tetrachloro-10H-phenothiazine falls under the category of heterocyclic compounds and chlorinated organic compounds. It is specifically classified as a phenothiazine derivative, which is significant in pharmacology due to its use in antipsychotic medications and other therapeutic areas.
The synthesis of 1,3,7,9-tetrachloro-10H-phenothiazine typically involves chlorination reactions of the parent phenothiazine compound. The following steps outline the general synthetic route:
For instance, a reported method involves utilizing five equivalents of phosphorus pentachloride in chloroform at reflux conditions to achieve high yields of the tetrachloro derivative .
The molecular formula for 1,3,7,9-tetrachloro-10H-phenothiazine is , with a molecular weight of approximately g/mol. The structure features:
NJERQXGLIZGNRE-UHFFFAOYSA-N
ClC1=C(C(=C(C(=C1Cl)Cl)N2C=CC(=C(N2)S)Cl)N)
The presence of multiple chlorine substituents enhances lipophilicity and can affect pharmacokinetic properties such as absorption and distribution within biological systems.
1,3,7,9-Tetrachloro-10H-phenothiazine can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its therapeutic efficacy or reduce toxicity .
The mechanism of action for 1,3,7,9-tetrachloro-10H-phenothiazine primarily involves its interaction with neurotransmitter systems in the central nervous system.
The presence of chlorine substituents enhances binding affinity to these targets due to increased hydrophobic interactions .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under normal conditions but sensitive to strong oxidizers |
These properties are critical for understanding how the compound behaves in various environments and applications.
1,3,7,9-Tetrachloro-10H-phenothiazine has several scientific applications:
The diverse applications highlight the compound's significance in both medicinal chemistry and industrial processes .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3